![molecular formula C15H19NO3 B1209266 Zinnimidine CAS No. 148717-77-5](/img/structure/B1209266.png)
Zinnimidine
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Overview
Description
Zinnimidine is a member of isoindoles.
Scientific Research Applications
Isolation and Identification from Natural Sources
Zinnimidine has been identified as a metabolite isolated from the culture liquid of Alternaria porri. This discovery represents the first time Zinnimidine was identified as a naturally occurring product. The study focused on understanding the structure and nature of these metabolites (Suemitsu et al., 1995).
Relation to Phytotoxicity
Research on Zinnimidine also includes its identification among a series of zinniol-related compounds isolated from Alternaria cichorii. These compounds were noted for their varying degrees of phytotoxicity, which is a significant area of interest in the study of plant pathology and bioactive compounds (Stierle et al., 1993).
Synthesis Techniques
Advances in synthesis techniques have allowed for the first total synthesis of phytotoxins like cichorine and zinnimidine. This synthetic approach involves sequential connections of functionalities on the aromatic nucleus, followed by a cyclization process. This study is important for the development of synthetic methods for complex natural products (Moreau et al., 2005).
properties
CAS RN |
148717-77-5 |
---|---|
Product Name |
Zinnimidine |
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C15H19NO3/c1-9(2)5-6-19-13-7-11-12(8-16-15(11)17)14(18-4)10(13)3/h5,7H,6,8H2,1-4H3,(H,16,17) |
InChI Key |
DSOITGJEUKHAJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1OC)CNC2=O)OCC=C(C)C |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)CNC2=O)OCC=C(C)C |
synonyms |
4-methoxy-5-methyl-6-(3-methylbut-2-enyloxy)-2,3-dihydro-1H-isoindol-1-one zinnimidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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